1-(4-ethoxyphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide, also known as EPTC, is a chemical compound with a molecular formula C16H20N4O3S. It is a member of the thiadiazole family, which has been widely used in the field of medicinal chemistry due to its diverse pharmacological activities. EPTC is a potent inhibitor of the enzyme glutathione S-transferase (GST), which plays a crucial role in the detoxification of xenobiotics and endogenous compounds.
Mécanisme D'action
The mechanism of action of 1-(4-ethoxyphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide involves the inhibition of GST activity, which is responsible for the detoxification of xenobiotics and endogenous compounds. GST catalyzes the conjugation of glutathione (GSH) to electrophilic compounds, such as carcinogens and reactive oxygen species (ROS), leading to their elimination from the body. This compound binds to the active site of GST and forms a covalent bond with the thiol group of GSH, thereby inhibiting its activity. This results in the accumulation of toxic metabolites and oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to exert various biochemical and physiological effects in vitro and in vivo. It exhibits potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also possesses anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. However, it may also exert toxic effects on normal cells due to its non-specific inhibition of GST activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-ethoxyphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide has several advantages as a research tool, including its potent inhibition of GST activity, which allows for the study of the role of GST in various physiological and pathological processes. It also exhibits diverse pharmacological activities, making it a versatile compound for drug discovery. However, it has some limitations, including its non-specific inhibition of GST activity, which may lead to off-target effects. It also exhibits cytotoxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(4-ethoxyphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide, including the development of more specific inhibitors of GST activity, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its toxicity. Furthermore, the development of novel formulations or delivery systems may improve its pharmacokinetic properties and increase its bioavailability.
Méthodes De Synthèse
The synthesis of 1-(4-ethoxyphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide can be achieved through a multi-step process involving the reaction of 4-ethoxyaniline with thiosemicarbazide, followed by cyclization with ethyl chloroformate and pyrrolidine. The final product is obtained after purification by column chromatography and recrystallization. The yield of this compound is approximately 50-60%, and the purity can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
1-(4-ethoxyphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit potent antitumor activity against various cancer cell lines, such as breast, lung, and colon cancer. The mechanism of action involves the inhibition of GST activity, which leads to the accumulation of toxic metabolites and oxidative stress, ultimately leading to cell death. In addition, this compound has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-2-22-12-5-3-11(4-6-12)19-8-10(7-13(19)20)14(21)17-15-18-16-9-23-15/h3-6,9-10H,2,7-8H2,1H3,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKQQDSESFMNOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148476 | |
Record name | 1-(4-Ethoxyphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101148476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
878431-75-5 | |
Record name | 1-(4-Ethoxyphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878431-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Ethoxyphenyl)-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101148476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.